molecular formula C4H4ClF3 B3040749 4-Chloro-1,1,2-trifluoro-1-butene CAS No. 235106-11-3

4-Chloro-1,1,2-trifluoro-1-butene

Cat. No.: B3040749
CAS No.: 235106-11-3
M. Wt: 144.52 g/mol
InChI Key: RRHUKZXPIZGLJG-UHFFFAOYSA-N
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Description

4-Chloro-1,1,2-trifluoro-1-butene is an organic compound with the molecular formula C4H4ClF3.

Biochemical Analysis

Biochemical Properties

4-Chloro-1,1,2-trifluoro-1-butene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions can vary, with this compound potentially binding to the active site of the enzyme, thereby inhibiting its activity or altering its substrate specificity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, potentially leading to changes in the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound can result in toxic effects, such as oxidative stress and cell death. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a specific biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the transport of this compound to specific tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1,2-trifluoro-1-butene typically involves the reaction of 1,1,2-trifluoro-1-butene with chlorine under controlled conditions. This reaction is carried out in the presence of a catalyst to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and phase-transfer catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1,2-trifluoro-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium hydroxide, tetrabutylammonium bromide, and various halogens. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include 1,1,2-trifluoro-1,3-butadiene and other fluorinated alkenes .

Scientific Research Applications

4-Chloro-1,1,2-trifluoro-1-butene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,1,2-trifluoro-1-butene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specialized applications in various fields .

Properties

IUPAC Name

4-chloro-1,1,2-trifluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3/c5-2-1-3(6)4(7)8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHUKZXPIZGLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958844
Record name 4-Chloro-1,1,2-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235106-11-3, 378-81-4
Record name 4-Chloro-1,1,2-trifluoro-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235106-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,1,2-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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